REACTION_CXSMILES
|
[N:1]1C=CN2CCNCC=12.ClC1NC(=[O:21])[C:18]2[C:13](=[CH:14][C:15](OC)=[C:16](OC)[CH:17]=2)N=1.[N:26]1[CH:27]=[CH:28][N:29]2[CH2:34][CH2:33][N:32]([C:35]3[NH:36][C:37]4[C:42]([C:43](=[O:45])[N:44]=3)=[CH:41][C:40]([O:46][CH3:47])=[C:39]([O:48][CH3:49])[CH:38]=4)[CH2:31][C:30]=12.BrC1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH4+:1].[OH-:21].[CH3:47][O:46][C:40]1[CH:41]=[C:42]2[C:37](=[CH:38][C:39]=1[O:48][CH3:49])[NH:36][C:35]([N:32]1[CH2:33][CH2:34][N:29]3[C:28]([C:13]4[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=4)=[CH:27][N:26]=[C:30]3[CH2:31]1)=[N:44][C:43]2=[O:45] |f:4.5.6,9.10.11,12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1CNCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C(N1)=O)OC)OC
|
Name
|
2-(5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-6,7-dimethoxy-1H-quinazolin-4-one
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1CN(CC2)C=2NC1=CC(=C(C=C1C(N2)=O)OC)OC
|
Name
|
|
Quantity
|
97 μL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
127 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto silica gel
|
Type
|
WASH
|
Details
|
by eluting with 300:10:1 CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(N=C(NC2=CC1OC)N1CC=2N(CC1)C(=CN2)C2=CC=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1C=CN2CCNCC=12.ClC1NC(=[O:21])[C:18]2[C:13](=[CH:14][C:15](OC)=[C:16](OC)[CH:17]=2)N=1.[N:26]1[CH:27]=[CH:28][N:29]2[CH2:34][CH2:33][N:32]([C:35]3[NH:36][C:37]4[C:42]([C:43](=[O:45])[N:44]=3)=[CH:41][C:40]([O:46][CH3:47])=[C:39]([O:48][CH3:49])[CH:38]=4)[CH2:31][C:30]=12.BrC1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH4+:1].[OH-:21].[CH3:47][O:46][C:40]1[CH:41]=[C:42]2[C:37](=[CH:38][C:39]=1[O:48][CH3:49])[NH:36][C:35]([N:32]1[CH2:33][CH2:34][N:29]3[C:28]([C:13]4[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=4)=[CH:27][N:26]=[C:30]3[CH2:31]1)=[N:44][C:43]2=[O:45] |f:4.5.6,9.10.11,12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1CNCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C(N1)=O)OC)OC
|
Name
|
2-(5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-6,7-dimethoxy-1H-quinazolin-4-one
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1CN(CC2)C=2NC1=CC(=C(C=C1C(N2)=O)OC)OC
|
Name
|
|
Quantity
|
97 μL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
127 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto silica gel
|
Type
|
WASH
|
Details
|
by eluting with 300:10:1 CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(N=C(NC2=CC1OC)N1CC=2N(CC1)C(=CN2)C2=CC=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1C=CN2CCNCC=12.ClC1NC(=[O:21])[C:18]2[C:13](=[CH:14][C:15](OC)=[C:16](OC)[CH:17]=2)N=1.[N:26]1[CH:27]=[CH:28][N:29]2[CH2:34][CH2:33][N:32]([C:35]3[NH:36][C:37]4[C:42]([C:43](=[O:45])[N:44]=3)=[CH:41][C:40]([O:46][CH3:47])=[C:39]([O:48][CH3:49])[CH:38]=4)[CH2:31][C:30]=12.BrC1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH4+:1].[OH-:21].[CH3:47][O:46][C:40]1[CH:41]=[C:42]2[C:37](=[CH:38][C:39]=1[O:48][CH3:49])[NH:36][C:35]([N:32]1[CH2:33][CH2:34][N:29]3[C:28]([C:13]4[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=4)=[CH:27][N:26]=[C:30]3[CH2:31]1)=[N:44][C:43]2=[O:45] |f:4.5.6,9.10.11,12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1CNCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C(N1)=O)OC)OC
|
Name
|
2-(5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-6,7-dimethoxy-1H-quinazolin-4-one
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1CN(CC2)C=2NC1=CC(=C(C=C1C(N2)=O)OC)OC
|
Name
|
|
Quantity
|
97 μL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
127 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto silica gel
|
Type
|
WASH
|
Details
|
by eluting with 300:10:1 CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(N=C(NC2=CC1OC)N1CC=2N(CC1)C(=CN2)C2=CC=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |